molecular formula C15H10N2S2 B14631437 6-Isothiocyanato-2-(4-methylphenyl)-1,3-benzothiazole CAS No. 53544-82-4

6-Isothiocyanato-2-(4-methylphenyl)-1,3-benzothiazole

Cat. No.: B14631437
CAS No.: 53544-82-4
M. Wt: 282.4 g/mol
InChI Key: MAMHRAKBNXFZTA-UHFFFAOYSA-N
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Description

6-Isothiocyanato-2-(4-methylphenyl)-1,3-benzothiazole is a chemical compound with the molecular formula C15H10N2S2. It belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isothiocyanato-2-(4-methylphenyl)-1,3-benzothiazole typically involves the reaction of 2-aminobenzothiazole with 4-methylphenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Isothiocyanato-2-(4-methylphenyl)-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and thiourea derivatives. These products can have distinct chemical and physical properties, making them useful for various applications .

Scientific Research Applications

6-Isothiocyanato-2-(4-methylphenyl)-1,3-benzothiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Isothiocyanato-2-(4-methylphenyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The isothiocyanate group is known to react with nucleophilic sites in biological molecules, such as proteins and DNA. This can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells. The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Isothiocyanato-2-(4-methylphenyl)-1,3-benzothiazole include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the benzothiazole ring and the isothiocyanate group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

53544-82-4

Molecular Formula

C15H10N2S2

Molecular Weight

282.4 g/mol

IUPAC Name

6-isothiocyanato-2-(4-methylphenyl)-1,3-benzothiazole

InChI

InChI=1S/C15H10N2S2/c1-10-2-4-11(5-3-10)15-17-13-7-6-12(16-9-18)8-14(13)19-15/h2-8H,1H3

InChI Key

MAMHRAKBNXFZTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)N=C=S

Origin of Product

United States

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